2,4-dibromo-6-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-iodobenzoate
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Overview
Description
2,4-Dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate is a complex organic compound characterized by its unique structure, which includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step often includes the formation of the imino and acetamido linkages under controlled conditions, such as specific temperatures and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
2,4-Dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The presence of multiple halogen atoms and functional groups allows for diverse interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate
- 2,4-Dibromo-6-[(E)-({2-[4-(2-cyanophenoxy)acetamido}imino)methyl]phenyl 2-iodobenzoate
- 2,4-Dibromo-6-[(E)-({2-[4-(1-piperazinyl)phenyl]imino}methyl)phenyl 2-iodobenzoate
Uniqueness
The uniqueness of 2,4-dibromo-6-[(E)-({2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamido}imino)methyl]phenyl 2-iodobenzoate lies in its specific combination of functional groups and halogen atoms, which confer distinct chemical and biological properties. This makes it particularly valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H31Br2IN2O4 |
---|---|
Molecular Weight |
770.3 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C30H31Br2IN2O4/c1-29(2,3)18-30(4,5)20-10-12-22(13-11-20)38-17-26(36)35-34-16-19-14-21(31)15-24(32)27(19)39-28(37)23-8-6-7-9-25(23)33/h6-16H,17-18H2,1-5H3,(H,35,36)/b34-16+ |
InChI Key |
AZYBPQRRCBSSTH-AABVJFSESA-N |
Isomeric SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3I |
Origin of Product |
United States |
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